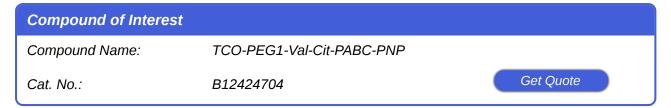


# A Comparative Guide to the Characterization of TCO-ADCs using HPLC and SEC

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For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) utilizing trans-cyclooctene (TCO) linkers for bioorthogonal conjugation represents a significant advancement in targeted cancer therapy. The unique reactivity of the TCO group allows for highly specific and efficient drug attachment. Rigorous analytical characterization is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are indispensable tools for the detailed characterization of TCO-ADCs, providing critical information on drug-to-antibody ratio (DAR), aggregation, and heterogeneity.

This guide provides a comparative overview of the key chromatographic techniques used for TCO-ADC characterization, including detailed experimental protocols and data presentation to aid researchers in selecting and implementing the most appropriate analytical strategies.

# Key Quality Attributes of TCO-ADCs Assessed by Chromatography

 Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.



- Drug Load Distribution: In addition to the average DAR, it is crucial to understand the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).
- Aggregation: The presence of high molecular weight species (aggregates) can lead to immunogenicity and altered pharmacokinetic profiles.[1]
- Fragmentation and Purity: The presence of fragments or other impurities can affect the stability and efficacy of the ADC.

# Comparison of Chromatographic Techniques for TCO-ADC Analysis

The primary HPLC-based methods for TCO-ADC characterization are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC). Size-Exclusion Chromatography (SEC) is the gold standard for analyzing aggregates and high molecular weight species.



Technique	Principle	Primary Application for TCO-ADCs	Advantages	Limitations
Hydrophobic Interaction Chromatography (HIC)	Separation based on the hydrophobicity of the intact ADC under non- denaturing conditions.[2][3]	Determination of average DAR and drug load distribution.[4][5]	- Preserves the native structure of the ADC.[3]- Provides information on the distribution of different DAR species.[4]	- Lower resolution compared to RP- HPLC.[6]- Highly hydrophobic ADCs may be difficult to elute. [6]
Reversed-Phase HPLC (RP- HPLC)	Separation based on hydrophobicity under denaturing conditions, often after reduction of the ADC.[4]	Orthogonal method for DAR determination by analyzing light and heavy chains separately.[4][7]	<ul> <li>High resolution and sensitivity.</li> <li>[7]- Can separate different drug- loaded chains.[7]</li> </ul>	- Denaturing conditions do not analyze the intact ADC Not suitable for heterogeneous, lysine-linked ADCs.[7]
Size-Exclusion Chromatography (SEC)	Separation based on the hydrodynamic volume of the molecule.[1]	Quantification of aggregates, monomers, and fragments.[7]	- Mild, non- denaturing conditions Reliable for assessing high molecular weight species.	- Secondary hydrophobic interactions can affect peak shape and retention.[7]

### **Experimental Protocols**

## Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

This method separates TCO-ADC species based on the increasing hydrophobicity with each conjugated drug molecule.



#### Instrumentation:

 A bio-inert HPLC or UHPLC system is recommended to prevent corrosion from high-salt mobile phases.[8]

#### Column:

Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm[9]

#### Mobile Phases:

- Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
- Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

#### Gradient:

Time (min)	%B
0	0
20	100
22	100
23	0

| 30 | 0 |

Flow Rate: 0.5 mL/min Detection: UV at 280 nm

Data Analysis: The average DAR is calculated from the weighted peak areas of the different drug-loaded species.[9]

## Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced TCO-ADC

This method provides an alternative approach to DAR determination by separating the light and heavy chains of the TCO-ADC after reduction.



#### Sample Preparation:

• Reduce the TCO-ADC sample with a reducing agent such as dithiothreitol (DTT) to separate the light and heavy chains.[10]

#### Instrumentation:

• UHPLC system with a mass spectrometer (Q-TOF) for peak identification.[10]

#### Column:

• PLRP-S, 2.1 x 50 mm, 5 μm[10]

#### Mobile Phases:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

#### Gradient:

Time (min)	%B
1	25
17	45
18	90
20	90
21	25

#### | 25 | 25 |

Flow Rate: 0.4 mL/min Detection: UV at 280 nm and MS detection

Data Analysis: The DAR is calculated based on the peak areas of the unconjugated and conjugated light and heavy chains.[10]



## Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This method is used to quantify the percentage of aggregates in the TCO-ADC sample.

#### Instrumentation:

A bio-inert HPLC or UHPLC system.

#### Column:

• TSKgel G3000SWXL, 7.8 mm x 300 mm, 5 μm

#### Mobile Phase:

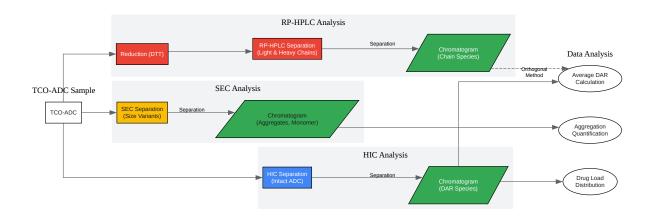
- 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
- Addition of an organic modifier (e.g., 10-15% isopropanol) may be necessary to mitigate hydrophobic interactions.

Flow Rate: 0.5 mL/min Detection: UV at 280 nm

Data Analysis: The percentage of aggregate is determined by integrating the peak area of the high molecular weight species relative to the total peak area.

### **Mandatory Visualizations**

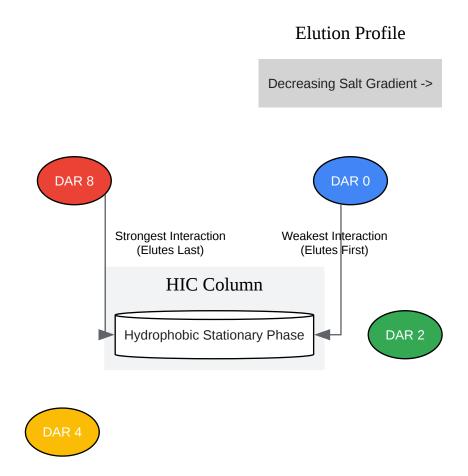




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Caption: Workflow for TCO-ADC characterization using HIC, RP-HPLC, and SEC.





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Caption: Principle of HIC separation for TCO-ADC drug-load species.

### Conclusion

The characterization of TCO-ADCs requires a multi-faceted analytical approach. HIC and RP-HPLC serve as complementary methods for the accurate determination of DAR and drug load distribution, while SEC is essential for monitoring aggregation and ensuring product purity. The protocols and comparative data presented in this guide provide a solid foundation for developing robust analytical strategies for the characterization of novel TCO-ADC therapeutics. It is important to note that method optimization will likely be required for each specific TCO-ADC to account for the unique physicochemical properties of the antibody, drug, and linker combination.



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